Ligand-Dependent Yield: tBuXphos Outperforms XPhos and BrettPhos by 29–49% in Pd-Catalyzed C(sp3)–H Olefination
In a systematic ligand screen for Pd-catalyzed unactivated C(sp3)–H olefination, the tBuXphos ligand delivered a 76% isolated yield of the desired product, compared to 54% with XPhos and 39% with BrettPhos under identical conditions [1]. The absence of ligand resulted in no detectable product, confirming that ligand identity is the primary driver of reaction efficiency [1]. This represents a direct, head-to-head comparison within the same experimental system and publication.
| Evidence Dimension | Isolated product yield in Pd-catalyzed C(sp3)–H olefination |
|---|---|
| Target Compound Data | tBuXphos: 76% isolated yield |
| Comparator Or Baseline | XPhos: 54% isolated yield; BrettPhos: 39% isolated yield |
| Quantified Difference | tBuXphos outperforms XPhos by +22 percentage points (1.41× relative yield) and BrettPhos by +37 percentage points (1.95× relative yield) |
| Conditions | [PdCl(allyl)]2 (5 mol%), ligand (30 mol%), NaOAc (3.0 equiv), DMF, 100 °C, 4 h, N2 atmosphere; model substrate: 1-bromo-2-(tert-butyl)benzene |
Why This Matters
For procurement decisions in reaction screening, selecting tBuXphos-Pd-G3 GT capsule over XPhos- or BrettPhos-based alternatives can mean the difference between a viable synthetic route (76% yield) and a suboptimal one (39–54% yield), directly impacting project timelines and material costs.
- [1] Wang, Y., et al. (2021). Marine furanocembranoids-inspired macrocycles enabled by Pd-catalyzed unactivated C(sp3)-H olefination mediated by donor/donor carbenes. Nature Communications, 12, 21484. Table 1, entries 1, 6, 7, 8. View Source
